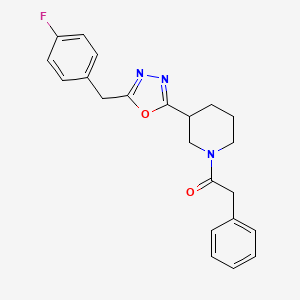
1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement and connectivity of its atoms. It contains several functional groups, including a fluorobenzyl group and an oxadiazole ring, which would influence its overall shape and properties. Unfortunately, without more specific information or computational analysis, it’s difficult to provide a detailed structural analysis .科学的研究の応用
Antimicrobial Applications
The synthesis of novel compounds derived from 1,3,4-oxadiazole and piperidine groups has shown moderate to good antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. This includes a series of compounds synthesized for their potential as antimicrobial agents, indicating the utility of the structural components in combating microbial infections (Jadhav et al., 2017).
Antitumor and Antiproliferative Activities
Compounds incorporating the 1,3,4-oxadiazole moiety and fluorobenzyl groups have been evaluated for their antitumor properties. For instance, studies involving the synthesis of N-substituted derivatives of similar compounds have exhibited moderate to significant activity against cancer cell lines, demonstrating the potential of these compounds in cancer research (Khalid et al., 2016).
Enzyme Inhibition
The structural motif of 1,3,4-oxadiazole, when combined with piperidine and fluorobenzyl components, has also been explored for enzyme inhibition capabilities, including butyrylcholinesterase (BChE) enzyme inhibition. This suggests a potential application in designing therapeutic agents for diseases associated with enzyme dysregulation (Khalid et al., 2016).
Neuroreceptor Antagonism
Additionally, the fluorobenzyl and piperidine components have been associated with neuroreceptor antagonism, as seen in compounds designed to inhibit the NMDA receptor, which could have implications for neurological disorder treatments (Labas et al., 2009).
特性
IUPAC Name |
1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-19-10-8-17(9-11-19)13-20-24-25-22(28-20)18-7-4-12-26(15-18)21(27)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18H,4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCDELJBOKYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
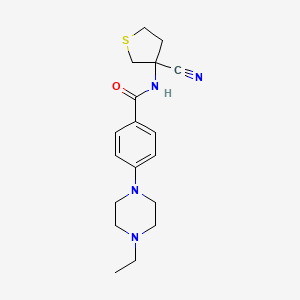
![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)
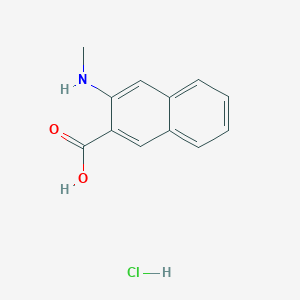
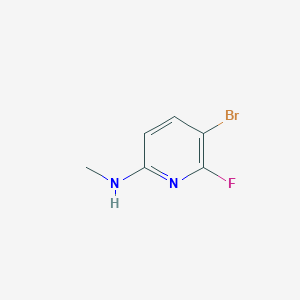
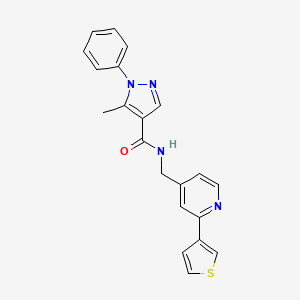


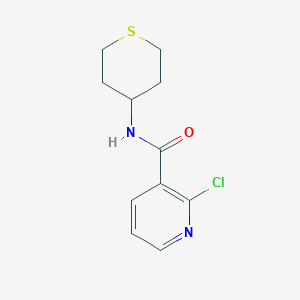

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)

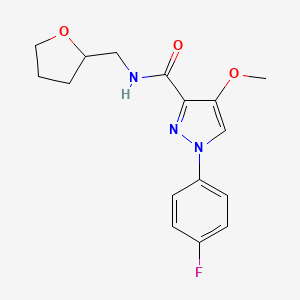

![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
